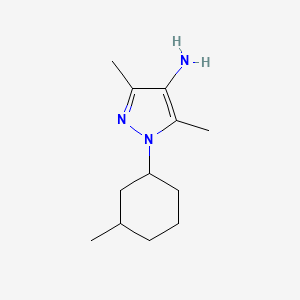![molecular formula C14H16N2 B15326965 2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)
2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Benzyl-2-azabicyclo[211]hexan-1-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the bicyclic amine.
Formation of the acetonitrile group: This can be done through a nucleophilic substitution reaction where a suitable nitrile precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst selection: Using catalysts to increase reaction rates and selectivity.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context of its application, such as binding to receptors or enzymes in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanamine
- 2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanol
Uniqueness
2-{2-Benzyl-2-azabicyclo[211]hexan-1-yl}acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical properties compared to its analogs
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)acetonitrile |
InChI |
InChI=1S/C14H16N2/c15-7-6-14-8-13(9-14)11-16(14)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 |
InChI-Schlüssel |
UMGXGDJNTVKIJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(N(C2)CC3=CC=CC=C3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)


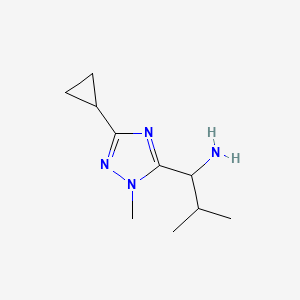
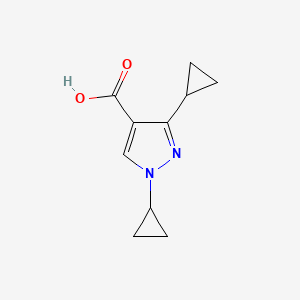
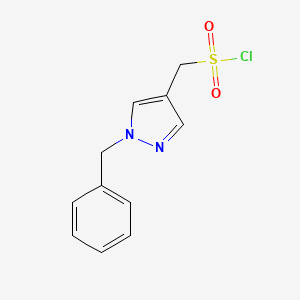
![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)

![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)

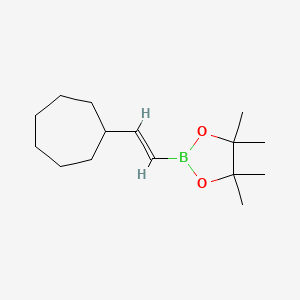
![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)
